3-(2-Thiazolyl)propionic acid

Vue d'ensemble

Description

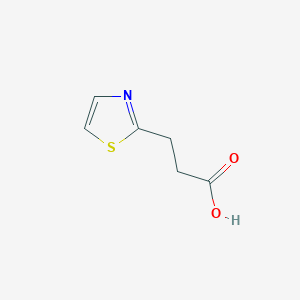

3-(2-Thiazolyl)propionic acid is an organic compound that features a thiazole ring attached to a propionic acid moiety The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is known for its aromatic properties and significant reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thiazolyl)propionic acid typically involves the reaction of thiazole derivatives with propionic acid or its derivatives. One common method is the condensation of 2-aminothiazole with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the carbon-carbon bond between the thiazole ring and the propionic acid moiety .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example:

-

Reaction with acrylates : In the presence of p-toluenesulfonic acid and refluxing toluene, 3-(2-thiazolyl)propionic acid reacts with acrylates to form esters. Optimal conditions include a 1:1.5 molar ratio of acid to acrylate, yielding >90% conversion .

-

Synthesis of optically active esters : Using N-methyl-2-chloropyridinium chloride and triethylamine, the acid forms esters with thiazolidine derivatives, producing chiral intermediates for pharmaceutical applications .

Table 1: Esterification Conditions and Yields

| Reagent | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Ethyl acrylate | p-TsOH, toluene | 85°C | 92% | |

| (R)-2-thioxothiazolidine | N-methyl-2-chloropyridinium | RT | 85% |

Hydrolysis Reactions

The ester derivatives can be hydrolyzed back to the parent acid under alkaline conditions:

-

Base-mediated hydrolysis : Treatment with sodium hydroxide in aqueous methanol (60–65°C) cleaves the ester bond, yielding this compound with ≥90% efficiency .

Thiazole Ring Reactivity

The thiazole ring participates in electrophilic substitution and coordination chemistry:

-

Metal coordination : The sulfur and nitrogen atoms in the thiazole ring act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes studied for catalytic applications .

-

Nucleophilic substitution : At the 2-position of the thiazole, halogenation or alkylation reactions are feasible, though specific data for this compound requires further validation .

Biological Interactions

While not a direct chemical reaction, this compound impacts cellular processes:

-

Mitochondrial effects : Derivatives interfere with pyruvate dehydrogenase, disrupting NADH production and cellular respiration .

-

Endocytosis modulation : Sub-inhibitory concentrations enhance endocytic activity in yeast models, suggesting membrane interaction .

Analytical Characterization

Applications De Recherche Scientifique

Biological Applications

a. Antimicrobial Activity

Research has indicated that 3-(2-Thiazolyl)propionic acid exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains, which is crucial in the fight against antibiotic resistance .

b. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown potential in reducing oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against conditions like Alzheimer's disease .

c. Modulation of Metabolic Pathways

This compound has been studied for its ability to modulate metabolic pathways, particularly those involving fatty acid metabolism and energy production. This modulation can have implications for metabolic disorders such as obesity and diabetes .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Neuroprotection in Cell Models

In vitro studies conducted on human neuroblastoma cells showed that treatment with this compound led to a reduction in cell death induced by oxidative stress. The compound was found to decrease reactive oxygen species (ROS) levels and enhance cell viability by approximately 40% compared to untreated controls .

Research Findings Summary Table

Mécanisme D'action

The mechanism of action of 3-(2-Thiazolyl)propionic acid involves its interaction with various molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways by interacting with specific receptors on cell surfaces .

Comparaison Avec Des Composés Similaires

Thiazole: The parent compound, which is a simpler structure without the propionic acid moiety.

2-Aminothiazole: A derivative with an amino group, known for its biological activity.

Thiazolidine: A reduced form of thiazole, often used in medicinal chemistry.

Uniqueness: 3-(2-Thiazolyl)propionic acid is unique due to the presence of both the thiazole ring and the propionic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Activité Biologique

3-(2-Thiazolyl)propionic acid (CAS No. 144163-65-5) is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a thiazole ring attached to a propionic acid moiety, which contributes to its biological reactivity. The presence of the thiazole group is significant as it enhances the compound's interaction with various biological targets.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. A study evaluated the compound's effects on cytokine release in peripheral blood mononuclear cells (PBMCs). Results showed that at higher concentrations, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, it inhibited TNF-α production by up to 60% compared to control groups, suggesting a strong anti-inflammatory potential .

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been investigated for analgesic properties. In animal models, such as the carrageenan-induced paw edema test, the compound demonstrated a dose-dependent reduction in pain response. This suggests that it may be effective in managing pain associated with inflammatory conditions .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. In vitro studies have indicated that this compound can inhibit bacterial growth, potentially making it a candidate for developing new antimicrobial agents .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Cytokine Modulation : The compound's ability to modulate cytokine release is critical for its anti-inflammatory effects. By inhibiting TNF-α and IL-6 production, it may help reduce inflammation and associated pain .

- Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors involved in pain signaling pathways, although further research is needed to elucidate these interactions .

- Antioxidant Activity : Some studies have indicated that thiazole derivatives can exhibit antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress in tissues .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Cytokine Release Study : In a controlled laboratory setting, PBMCs were treated with varying concentrations of the compound. The results indicated a significant reduction in TNF-α levels at doses above 50 µg/mL, confirming its potential as an immunomodulatory agent .

- Pain Management Model : In animal models subjected to inflammatory pain through carrageenan injection, treatment with this compound resulted in a marked decrease in paw swelling and pain response compared to untreated controls .

Data Summary

Propriétés

IUPAC Name |

3-(1,3-thiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c8-6(9)2-1-5-7-3-4-10-5/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTQVDTVCPIZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375261 | |

| Record name | 3-(2-Thiazolyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-65-5 | |

| Record name | 3-(2-Thiazolyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-thiazol-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.